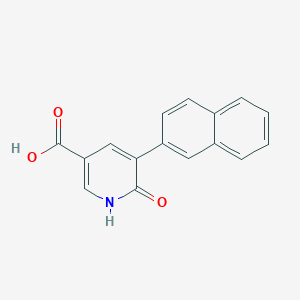

6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid

Description

Significance of Nicotinic Acid Derivatives in Synthetic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. wikipedia.org Its derivatives are a class of heterocyclic compounds that are of significant interest in various fields of chemical research. chemistryjournal.net The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, imparts specific electronic and structural characteristics. This nitrogen atom can influence the molecule's reactivity and its ability to participate in hydrogen bonding and coordination with metal ions. nih.gov

In synthetic chemistry, nicotinic acid derivatives serve as versatile building blocks for the construction of more complex molecules. researchgate.net The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. researchgate.net The pyridine ring itself can undergo various substitution reactions, allowing for the introduction of additional functionalities at different positions. chemistryjournal.net Researchers have explored nicotinic acid derivatives for their potential applications in medicinal chemistry, with studies investigating their anti-inflammatory, analgesic, and antioxidant properties. chemistryjournal.netresearchgate.netnih.gov

Role of Naphthalene (B1677914) Moiety in Complex Organic Molecules

Naphthalene is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. nbinno.comwikipedia.org This extended π-electron system gives naphthalene and its derivatives distinct photophysical and electronic properties. The incorporation of a naphthalene moiety into a larger molecule can significantly influence its characteristics, including its fluorescence, thermal stability, and intermolecular interactions. ijrpr.com

In the context of complex organic molecules, the naphthalene group can serve several roles. It can act as a rigid, planar scaffold to control the spatial orientation of other functional groups. ijrpr.com Its aromatic nature allows it to participate in π-π stacking interactions, which are crucial in the self-assembly of supramolecular structures. vulcanchem.com Furthermore, naphthalene derivatives are key intermediates in the synthesis of dyes, pigments, and pharmaceuticals. ijrpr.comalfa-chemistry.com The reactivity of the naphthalene ring system allows for electrophilic substitution reactions, enabling the introduction of a wide array of substituents. nbinno.com

Overview of Pyridine Carboxylic Acid Systems in Chemical Science

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to different isomers with distinct properties, namely picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org

These systems are of fundamental importance in coordination chemistry, where they can act as ligands for a wide range of metal ions. researchgate.net The combination of a nitrogen atom within the ring and the carboxylic acid group allows for various coordination modes. researchgate.net In materials science, pyridine carboxylic acid derivatives are used to construct metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing. rsc.org The ability of the carboxylic acid to form strong hydrogen bonds and the pyridine nitrogen to act as a hydrogen bond acceptor also makes these systems important in the study of crystal engineering and the formation of co-crystals and molecular salts. rsc.org

Contextualizing 6-Hydroxy-5-(naphthalen-2-YL)nicotinic Acid within Modern Organic Synthesis

The compound this compound is a molecule that brings together the key features of a nicotinic acid scaffold, a naphthalene moiety, and a hydroxyl group. The synthesis of such a molecule would likely involve multi-step reaction sequences common in modern organic synthesis.

While specific research on "this compound" is not extensively documented in publicly available literature, its structural components suggest several areas of potential interest. The presence of the nicotinic acid core provides a platform for derivatization and biological screening. The naphthalene group introduces a bulky, aromatic substituent that could influence the molecule's conformational preferences and its interactions with biological targets or other molecules. The hydroxyl group at the 6-position of the pyridine ring can participate in hydrogen bonding and may alter the electronic properties of the pyridine system.

The synthesis of related compounds, such as 6-hydroxy-5-nitronicotinic acid, has been reported, often involving the nitration of 6-hydroxynicotinic acid. guidechem.comgoogle.com This suggests that functionalization of the 6-hydroxynicotinic acid core is a feasible synthetic strategy. The introduction of the naphthalene group at the 5-position would likely require a cross-coupling reaction, a cornerstone of modern organic synthesis.

Table 1: Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 5-(Naphthalen-2-YL)nicotinic acid | C₁₆H₁₁NO₂ | 249.26 | Nicotinic acid, Naphthalene |

| 2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid | C₁₆H₁₁NO₃ | 265.27 | Isonicotinic acid, Naphthalene, Hydroxyl group |

| 6-Hydroxy-5-nitronicotinic acid | C₆H₄N₂O₅ | 184.11 | Nicotinic acid, Hydroxyl group, Nitro group |

This table is generated based on data for structurally similar compounds to provide a comparative context.

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-yl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-14(8-13(9-17-15)16(19)20)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQXWCZBIQIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CNC3=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687671 | |

| Record name | 5-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-90-4 | |

| Record name | 5-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid and Its Precursors

Strategic Approaches to the Core Nicotinic Acid Framework

The construction of the substituted nicotinic acid core is a critical first step. Various modern synthetic methods can be employed to build the pyridine (B92270) ring with the required hydroxylation and carboxylation pattern.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step, enhancing atom economy and reducing synthetic effort. While a direct MCR for 6-hydroxy-5-(naphthalen-2-yl)nicotinic acid is not explicitly reported, analogous structures can be assembled using MCRs, which could then be further functionalized. For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted. This would involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. The strategic choice of a β-ketoester and an aldehyde containing precursors to the hydroxyl and carboxyl groups, or groups that can be converted to them, would be crucial.

A modern variation involves a one-pot, three-component synthesis of 5-aryldeazaalloxazines, which are structurally related to nicotinic acid derivatives. This reaction proceeds with N,N-dimethylbarbituric acid, an aromatic aldehyde, and aniline, showcasing the power of MCRs in constructing complex heterocyclic systems. chemistryviews.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aryl(or heteroaryl)glyoxal monohydrates | 1,3-dimethylbarbituric acid | Alkyl isocyanides | ZrOCl2·8H2O, water, 50°C | 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |

| N,N-dimethylbarbituric acid | Aromatic aldehyde | Aniline | DMSO, 130°C | 5-aryldeazaalloxazines | chemistryviews.org |

Cyclization reactions are a cornerstone of heterocyclic synthesis. For the nicotinic acid framework, a [4+2] cycloaddition approach is a plausible strategy. For example, vinylallenes can react with sulfonyl cyanides in a Diels-Alder reaction to form isopyridine cycloadducts, which can then be converted to highly substituted pyridines. acs.org By carefully designing the vinylallene and sulfonyl cyanide starting materials, it may be possible to introduce the necessary functional groups that can be later converted to the hydroxyl and carboxylic acid moieties.

Another powerful method is the formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones. This organocatalyzed reaction provides a practical route to tri- or tetrasubstituted pyridines, demonstrating high functional group tolerance. acs.org

| Reaction Type | Reactants | Conditions | Product | Reference |

| [4+2] Cycloaddition | Vinylallenes, Arylsulfonyl cyanides | Heat or base | 2-Sulfonylpyridines | acs.org |

| Formal (3+3) Cycloaddition | Enamines, Enals/Ynals/Enones | Organocatalyst | Substituted Pyridines | acs.org |

Often, the most practical approach is to start with a pre-formed, simpler pyridine derivative and introduce the desired functional groups through interconversions. solubilityofthings.com For the synthesis of the target molecule, one could envision starting with 6-hydroxynicotinic acid, a commercially available compound. The synthesis of 6-hydroxynicotinic acid itself can be achieved through various routes, including the enzymatic hydroxylation of nicotinic acid. google.com

A key challenge is the introduction of the naphthalene (B1677914) substituent at the 5-position. A common strategy would be to first introduce a handle for cross-coupling at this position. For example, 6-hydroxynicotinic acid can be nitrated at the 5-position to yield 6-hydroxy-5-nitronicotinic acid. guidechem.comgoogle.com The nitro group can then be reduced to an amino group, which can be converted to a halide or triflate, setting the stage for the introduction of the naphthalene moiety.

| Starting Material | Reagents | Product | Key Transformation | Reference |

| Nicotinic acid | Achromobacter xylosoxydans | 6-Hydroxynicotinic acid | Enzymatic hydroxylation | google.comprepchem.com |

| 6-Hydroxynicotinic acid | Fuming nitric acid, Sulfuric acid | 6-Hydroxy-5-nitronicotinic acid | Electrophilic Nitration | guidechem.comgoogle.com |

For instance, a one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence has been developed for the regioselective synthesis of polysubstituted pyridines from readily available starting materials without the need for a transition-metal catalyst. organic-chemistry.org

Installation of the Naphthalene-2-YL Substituent

The introduction of the naphthalen-2-yl group at the C-5 position of the nicotinic acid core is a pivotal step that is best achieved through modern cross-coupling reactions.

Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are ideally suited for this transformation. mdpi.com The general approach would involve the coupling of a 5-halo-6-hydroxynicotinic acid derivative with a naphthalene-containing organometallic reagent.

The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose due to its mild reaction conditions and high functional group tolerance. researchgate.net A plausible route would involve the Suzuki coupling of a 5-bromo-6-hydroxynicotinic acid ester with naphthalene-2-boronic acid. The reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base.

Direct Arylation Strategies

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize the substrate with a halide or organometallic group. This strategy involves the direct coupling of a C-H bond with an aryl halide. For the synthesis of 5-arylnicotinic acid derivatives, palladium-catalyzed C-H functionalization at the C-5 position of the nicotinic acid ring can be achieved. These reactions may require a directing group to ensure regioselectivity. uva.esnih.gov The unprotected hydroxyl group at the C-6 position or the carboxylic acid itself could potentially serve a directing role under specific catalytic conditions, guiding the arylation to the adjacent C-5 position.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient, such as pyridine rings. libretexts.orgyoutube.com For an SNAr reaction to occur, two main conditions are typically required: the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comyoutube.com

In the context of synthesizing the target compound's precursor, a 5-halonicotinic acid derivative could theoretically react with a naphthalene-based nucleophile. However, the nicotinic acid ring is not exceptionally electron-deficient on its own. Therefore, activating groups would likely be necessary to facilitate the substitution at the C-5 position. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Introduction of the Hydroxyl Group at C-6 Position

A crucial step in the synthesis is the introduction of the hydroxyl group at the C-6 position of the pyridine ring. This transformation can be approached in two primary ways: either by starting with a pre-hydroxylated precursor or by performing a hydroxylation reaction on a functionalized pyridine ring.

Hydroxylation Reactions on Pyridine Rings

Direct hydroxylation of a pyridine ring can be challenging due to the inherent electron-deficient nature of the heterocycle. However, several methods have been developed to achieve this transformation. One common strategy involves the N-oxidation of the pyridine ring to form a pyridine-N-oxide. This activation makes the C-2 and C-6 positions more susceptible to nucleophilic attack or rearrangement. For instance, treatment of pyridine-N-oxides with agents like acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridines, which can then be hydrolyzed to the corresponding 2-pyridones (the tautomeric form of 2-hydroxypyridines).

Alternatively, enzymatic or microbial hydroxylation presents a regioselective method for introducing hydroxyl groups onto pyridine carboxylic acids. For example, certain bacterial strains have been shown to regioselectively hydroxylate nicotinic acid derivatives. nih.gov Photochemical methods involving the valence isomerization of pyridine N-oxides have also been reported, although these often favor hydroxylation at other positions. nih.gov Given the availability of 6-hydroxynicotinic acid, synthetic strategies often favor its use as a starting material, thereby incorporating the C-6 hydroxyl group from the outset. tandfonline.comsigmaaldrich.comscientificlabs.co.ukraybiotech.comchemimpex.com

Enzymatic Hydroxylation of Nicotinic Acid Derivatives

Enzymatic hydroxylation presents a highly specific and environmentally benign alternative to traditional chemical methods for the introduction of hydroxyl groups onto aromatic rings. In the context of nicotinic acid derivatives, this biocatalytic approach is particularly valuable for achieving regioselective hydroxylation at the C-6 position, a crucial step in forming the 6-hydroxynicotinic acid backbone.

The process typically employs whole-cell catalysts or isolated enzymes from various microorganisms. Bacteria from the genera Pseudomonas, Bacillus, and Achromobacter have been identified as effective catalysts for this transformation. google.com For instance, Achromobacter xylosoxydans (specifically strain DSM 2783) and Pseudomonas putida NCIP 10521 have been successfully used to convert nicotinic acid into 6-hydroxynicotinic acid. google.com The reaction is catalyzed by molybdenum-containing hydroxylases, such as nicotinic acid hydroxylase (NicAB), which facilitate the regiospecific oxidation of the pyridine ring. researchgate.netnih.gov

These enzymatic reactions are conducted under mild, aqueous conditions, which simplifies product isolation and minimizes waste. google.com After the biotransformation, the bacterial cells are removed, and the product, 6-hydroxynicotinic acid, can often be precipitated by acidifying the clear reaction broth. google.com

| Microorganism | Optimal pH Range | Optimal Temperature Range (°C) | Substrate Concentration (% w/w) |

|---|---|---|---|

| Achromobacter xylosoxydans (DSM 2783) | 5.5 - 9.0 | 20 - 40 | 0.1 up to saturation (0.5 - 10 preferred) |

| Pseudomonas putida (NCIP 10521) | 5.5 - 9.0 | 20 - 40 | 0.5 - 10 |

Tautomerism Considerations of 6-Hydroxypyridine Systems

The 6-hydroxy substituent on the pyridine ring introduces the possibility of keto-enol tautomerism. For hydroxypyridines, the position of the hydroxyl group significantly influences the position of the tautomeric equilibrium. While 3-hydroxypyridine (B118123) exists as a mixture of enol and zwitterionic keto forms in aqueous solutions, 2- and 4-hydroxypyridines predominantly exist as their corresponding pyridone (keto) tautomers. researchgate.netacs.orgchemtube3d.com

The compound this compound, having a hydroxyl group at the C-6 position, is structurally analogous to 2-hydroxypyridine. Therefore, it is expected to exist primarily in the pyrid-6-one form. The prevalence of the pyridone tautomer is attributed to two main stabilizing factors:

Aromaticity: The pyridone form contains a delocalized system of six π-electrons, which imparts aromatic character. youtube.com

Bond Energy: The formation of a strong carbon-oxygen double bond (C=O) in the pyridone structure is energetically favorable compared to the carbon-oxygen single bond in the hydroxypyridine form. chemtube3d.com

This tautomeric preference is a critical consideration in its synthesis and subsequent reactions, as the reactivity of the pyridone form differs significantly from that of the hydroxypyridine tautomer. For example, the pyridone can exhibit amide-like character. chemtube3d.com

Optimization of Reaction Conditions and Yield

The choice of solvent is critical as it can influence reactant solubility, reaction rates, and even the chemical equilibrium of processes like tautomerism. acs.org A suitable solvent must dissolve the reactants to a sufficient extent but should generally be inert to the reaction conditions.

For Enzymatic Reactions: As noted, enzymatic hydroxylations are performed in aqueous buffer systems to maintain the enzyme's structural integrity and catalytic activity. google.com

For Chemical Transformations: The synthesis of the naphthalene-substituted nicotinic acid backbone would likely involve cross-coupling reactions (e.g., Suzuki or Stille coupling). These reactions typically require specific solvent systems, often mixtures of an organic solvent (like toluene, dioxane, or THF) and an aqueous base solution.

For Functional Group Manipulations: Reactions like esterification via alkylation are best performed in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents effectively solvate the cation of the carboxylate salt while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2 reaction. thieme-connect.de

The selection process involves balancing these factors to maximize yield and minimize side reactions. A systematic approach, such as screening a panel of solvents, is often employed to identify the optimal medium for a given transformation.

Temperature and Pressure Control

Temperature is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics, catalyst stability, and the formation of byproducts. Suzuki-Miyaura coupling reactions are typically conducted at elevated temperatures to ensure efficient catalytic turnover.

For analogous Suzuki-Miyaura couplings, reaction temperatures can range from 60 °C to 140 °C. acs.orgresearchgate.net An optimized process might run at a lower temperature, such as 60 °C, to minimize degradation of starting materials or products and reduce the formation of homocoupling byproducts from the boronic acid. acs.orgyoutube.com Conversely, less reactive starting materials, such as aryl chlorides, may require higher temperatures (e.g., refluxing methanol) to facilitate the initial oxidative addition step, which is often rate-limiting. acs.org

Control of temperature is crucial. Overheating can lead to catalyst decomposition, forming palladium black, which reduces catalytic activity. youtube.com Conversely, insufficient temperature can result in sluggish or incomplete reactions. The optimal temperature is therefore a carefully determined balance to maximize yield and minimize impurities.

These coupling reactions are almost exclusively performed at atmospheric pressure. The use of high-pressure conditions is not standard for this type of synthesis unless highly volatile solvents or gaseous reactants are involved, which is not typical for this specific transformation.

Catalyst Loading and Ligand Effects

The choice of catalyst and associated ligands is paramount for a successful Suzuki-Miyaura coupling. Both palladium and nickel-based systems have been effectively used for the synthesis of biaryl compounds. nih.govacs.org

Catalyst System: Palladium complexes are the most common choice. Precatalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. acs.org Nickel catalysts, such as NiCl₂(PCy₃)₂, have emerged as a more cost-effective and environmentally friendly alternative for certain applications. nih.gov

Catalyst Loading: Catalyst loading is optimized to be as low as possible to minimize cost and reduce residual metal contamination in the final product, which is a significant concern in pharmaceutical synthesis. acs.org Loadings can range from several mole percent down to as low as 0.01 mol% in highly efficient systems. researchgate.net However, a typical optimized process might use between 0.1 and 5 mol% of the palladium precatalyst. acs.orgnih.gov

Ligand Effects: Ligands play a critical role by stabilizing the metal center, enhancing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can significantly impact reaction rate, yield, and scope.

Phosphine Ligands: These are the most common class of ligands. Simple trialkyl or triaryl phosphines like tri-o-tolylphosphine (B155546) (P(o-tol)₃) can be effective. acs.org Bidentate (two-coordination-site) ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often provide greater stability to the catalytic complex. acs.org

Advanced Ligands: Modern catalyst design has led to specialized ligands that promote challenging couplings. For instance, ProPhos, a ligand with a pendant hydroxyl group, was developed to facilitate the transmetalation step, leading to faster kinetics and robust activity across a range of substrates. nih.gov The use of phosphinous acid-based precatalysts like PXPd2 has been shown to control regioselectivity in couplings with substrates bearing multiple halide sites. acs.org

The interplay between the catalyst, ligand, base, and solvent is complex, and screening of these components is often necessary to identify the optimal conditions for the synthesis of a specific target like this compound. rsc.org

| Catalyst System | Typical Loading | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | 0.05 - 0.1 equiv | Cost-effective, efficient for standard couplings. | acs.org |

| Pd(PPh₃)₄ | 1 - 5 mol% | Commercially available, widely used Pd(0) source. | |

| NiCl₂(PCy₃)₂ | 0.5 - 1 mol% | Lower cost than palladium, effective in green solvents. | nih.gov |

| PXPd2 | 1 - 5 mol% | Air-stable, provides high regioselectivity. | acs.org |

| (ProPhos)Ni | 0.1 - 3 mol% | Facilitates fast kinetics, effective for heteroaromatics. | nih.gov |

Reaction Kinetics and Reaction Monitoring Techniques

Understanding and monitoring the reaction kinetics are essential for process optimization, ensuring the reaction goes to completion, and minimizing the formation of impurities. The progress of the synthesis of this compound is typically monitored using standard analytical techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to track the consumption of the starting materials (e.g., 5-bromo-6-hydroxynicotinic acid) and the formation of the desired product. It helps in determining the approximate endpoint of the reaction.

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of reactants to products. It is highly accurate for determining reaction completion and can also be used to identify and quantify the formation of byproducts, making it invaluable for kinetic studies and optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is used to confirm the molecular weight of the product and intermediates during the reaction, verifying that the desired transformation is occurring. guidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, in-situ NMR spectroscopy can be employed as an advanced monitoring technique. For example, ³¹P NMR can be used to monitor the catalyst's state during the reaction, providing deep mechanistic insights into the catalytic cycle and identifying the catalyst's resting state. nih.gov

By employing these techniques, chemists can generate a reaction profile (concentration vs. time), which is crucial for scaling up the synthesis from the laboratory to production. acs.org

Isolation and Purification Methodologies

Following the completion of the synthetic reaction, a series of isolation and purification steps are required to separate the target compound, this compound, from the reaction mixture, which contains residual catalyst, unreacted starting materials, salts, and byproducts.

The initial workup often involves filtering the reaction mixture to remove the solid base and then performing a liquid-liquid extraction. For a carboxylic acid product, the pH of the aqueous phase can be adjusted to facilitate separation. For instance, making the solution basic would deprotonate the carboxylic acid, moving it to the aqueous layer and away from non-polar organic impurities. Subsequent acidification would then precipitate the product, which can be collected by filtration. chemicalbook.com

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is the most common large-scale purification method. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is then passed through the column. For a polar compound like this compound, a polar eluent system, such as a gradient of ethyl acetate and methanol (B129727) in a less polar solvent like hexane (B92381) or dichloromethane, would be appropriate. The addition of a small amount of acetic acid to the eluent is often necessary to ensure the carboxylic acid remains protonated and elutes as a sharp band without excessive tailing on the silica gel.

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity (>99%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Reverse-phase HPLC, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like trifluoroacetic acid), is typically employed for purifying compounds of this nature.

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are powerful techniques for purifying solid compounds, often used as a final step to obtain material of high purity.

Recrystallization: This technique relies on the differences in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. chemicalbook.com The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure product crystallizes out, leaving the impurities behind in the solution (mother liquor). For a related precursor, 5-bromonicotinic acid, recrystallization from water followed by ethanol (B145695) has been reported to be effective. chemicalbook.com A similar solvent screening would identify an optimal system for the final product.

Precipitation: If a suitable single solvent for recrystallization cannot be found, precipitation using an anti-solvent is an effective alternative. This involves dissolving the crude product in a solvent in which it is highly soluble. A second solvent (the anti-solvent), in which the product is insoluble, is then slowly added until the product precipitates out of the solution. An example from an optimized Suzuki coupling process involves concentrating the organic layer and then adding an anti-solvent like heptane (B126788) to precipitate the purified product, which is then isolated by filtration. acs.org

Advanced Spectroscopic Characterization Techniques and Interpretation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy provides information on the number of different types of protons and their chemical environments. The expected ¹H NMR chemical shifts for 6-Hydroxy-5-(naphthalen-2-yl)nicotinic acid are predicted based on the analysis of its constituent aromatic systems: the substituted pyridine (B92270) ring and the naphthalene (B1677914) ring.

The protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atom. The protons of the naphthalene ring will also resonate in the aromatic region, with their specific shifts influenced by their position relative to the point of attachment to the pyridine ring and the anisotropic effects of the fused ring system. The acidic proton of the carboxylic acid group and the phenolic proton of the hydroxyl group are expected to be observed as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| H (Carboxylic Acid) | 12.0 - 13.0 |

| H (Hydroxyl) | 9.0 - 10.0 |

| Pyridine Ring Protons | 7.0 - 8.5 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound will be characteristic of their hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine and naphthalene rings will appear in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C (Carbonyl) | 165 - 175 |

| C (Aromatic - Pyridine) | 110 - 160 |

| C (Aromatic - Naphthalene) | 120 - 140 |

| C-OH | 150 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the pyridine and naphthalene ring systems, helping to assign the specific resonances of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyridine and naphthalene rings and the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Assignments for Key Functional Groups

The IR and Raman spectra of this compound will be dominated by the vibrations of its key functional groups.

O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The phenolic O-H stretch will be a sharper band around 3200-3600 cm⁻¹.

C=O Stretching: The carbonyl group of the carboxylic acid will exhibit a strong, sharp absorption in the IR spectrum around 1680-1710 cm⁻¹.

C=C and C=N Stretching: The aromatic rings will show multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will appear in the 1210-1320 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Hydroxyl | O-H Stretch | 3200 - 3600 |

| Carbonyl | C=O Stretch | 1680 - 1710 |

| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is defined by the presence of multiple chromophores and their electronic interactions.

Electronic Transition Analysis and Chromophore Identification

The molecular structure of this compound contains two primary chromophoric systems: the naphthalene moiety and the 6-hydroxynicotinic acid moiety. The electronic spectrum of the compound is a composite of the transitions originating from these systems, modified by their conjugation.

Naphthalene Chromophore : The naphthalene ring system is known for its characteristic strong UV absorptions corresponding to π → π* electronic transitions. These transitions typically result in multiple absorption bands.

6-Hydroxynicotinic Acid Chromophore : The substituted pyridine ring, containing a hydroxyl group, a carboxylic acid group, and a nitrogen atom, also possesses π-electron systems capable of π → π* transitions. The lone pair of electrons on the nitrogen and oxygen atoms can also potentially lead to n → π* transitions, although these are often weaker and can be obscured by the more intense π → π* bands.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by altering the relative energies of the ground and excited electronic states. This phenomenon, known as solvatochromism, is particularly relevant for this compound due to its polar hydroxyl and carboxylic acid functional groups.

Polar Protic Solvents (e.g., ethanol (B145695), methanol): These solvents can form hydrogen bonds with the solute's hydroxyl and carboxylic acid groups, as well as the pyridine nitrogen. Such interactions typically stabilize both the ground and excited states. For π → π* transitions, the excited state is often more polar than the ground state and is thus stabilized more by polar solvents, leading to a bathochromic (red) shift. Conversely, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar protic solvents because the hydrogen bonding stabilizes the ground state's non-bonding electrons, increasing the energy required for excitation. libretexts.org

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMSO): These solvents interact through dipole-dipole forces. They can also induce shifts in the absorption maxima, though typically to a lesser extent than protic solvents for molecules capable of hydrogen bonding.

Non-polar Solvents (e.g., cyclohexane, hexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is considered a baseline, representing the electronic transitions of the molecule in a relatively unperturbed state. sciencepublishinggroup.com

The following table illustrates the expected solvatochromic shifts for the π → π* transitions of this compound in different solvents.

Table 1: Representative UV-Vis Absorption Maxima (λmax) in Various Solvents

| Solvent | Polarity | Expected λmax (nm) | Type of Shift (relative to non-polar) |

|---|---|---|---|

| Cyclohexane | Non-polar | ~ 285, 330 | - |

| Acetonitrile | Polar Aprotic | ~ 290, 338 | Bathochromic |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition and for obtaining detailed structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination and Elemental Composition Verification

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This allows for the determination of a molecule's exact mass. nih.gov

For this compound, the molecular formula is C₁₆H₁₁NO₃. The calculated monoisotopic mass of the neutral molecule is 265.0739 Da. In positive-ion electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺.

Molecular Formula : C₁₆H₁₁NO₃

Calculated Exact Mass ([M]) : 265.0739 Da

Observed Ion ([M+H]⁺) : The experimentally determined m/z value for the protonated molecule should closely match the calculated value of 266.0817 Da .

Verification of the measured accurate mass against the theoretical mass for the proposed elemental formula (C₁₆H₁₂NO₃⁺) provides definitive confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 266.08) followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions provide a fragmentation fingerprint that reveals key structural features. core.ac.uk

For this compound, the fragmentation is guided by the presence of the carboxylic acid, hydroxyl group, and the bi-aryl linkage. Key predicted fragmentation pathways include:

Loss of Water (H₂O) : A neutral loss of 18.01 Da, likely from the interaction of the carboxylic acid proton and the ortho-hydroxyl group, would yield a prominent fragment ion.

Loss of Carbon Dioxide (CO₂) : Decarboxylation of the carboxylic acid group would result in a neutral loss of 43.99 Da.

Cleavage of the Inter-ring Bond : Scission of the C-C bond connecting the naphthalene and pyridine rings can produce fragments corresponding to each of the aromatic systems.

The following interactive table details the predicted key fragment ions for this compound in positive-ion HRMS.

Table 2: Predicted HRMS Fragmentation Data for [C₁₆H₁₁NO₃+H]⁺

| Precursor Ion m/z (Calculated) | Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Proposed Fragment Structure |

|---|---|---|---|---|

| 266.0817 | [M+H-H₂O]⁺ | H₂O | 248.0711 | C₁₆H₁₀NO₂⁺ |

| 266.0817 | [M+H-CO₂]⁺ | CO₂ | 222.0919 | C₁₅H₁₂NO⁺ |

| 266.0817 | [M+H-H₂O-CO]⁺ | H₂O, CO | 220.0762 | C₁₅H₁₀NO⁺ |

This detailed fragmentation analysis, combined with the accurate mass data, allows for the confident structural elucidation and characterization of this compound.

Theoretical and Computational Chemistry Investigations of 6 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational efficiency. nih.gov For 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, DFT is employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. epstem.net

These calculations typically utilize a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and density functional approximations. epstem.netresearchgate.net The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. epstem.net The resulting optimized geometry provides crucial data on the molecule's structural parameters. Furthermore, these DFT calculations yield a wealth of information about the electronic structure, including the distribution of electron density, orbital energies, and molecular properties like dipole moment. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a rigorous approach to studying molecular systems. While computationally more demanding than DFT, ab initio calculations can provide highly accurate results for ground state properties. For a molecule like this compound, these calculations can be used to determine fundamental properties such as total energy, ionization potential, and electron affinity, serving as a benchmark for results obtained from other methods.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. youtube.com A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. youtube.com

For aromatic and heterocyclic systems like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. epstem.netnih.govresearchgate.net These include polarization functions (d,p) to account for the non-spherical nature of electron density in molecules and diffuse functions (+) to better describe weakly bound electrons. The evaluation of different functionals (e.g., B3LYP, M06-2X, PW6B95-D3) against experimental data or higher-level ab initio results is crucial for ensuring the reliability of the computational predictions. researchgate.netresearchgate.net

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Standard for geometry optimizations and frequency calculations on medium-sized organic molecules. |

| 6-311G(d,p) | A triple-split valence basis set that provides more flexibility for describing valence electrons. | Used for more accurate energy calculations and property predictions. |

| 6-311++G(d,p) | Includes diffuse functions (++) on both heavy atoms and hydrogen, improving the description of anions and weak interactions. | Recommended for systems where electron density is spread out, such as in anions or molecules with significant non-covalent interactions. |

Electronic Structure Analysis

Analysis of the electronic structure provides a framework for understanding and predicting a molecule's reactivity. Key components of this analysis include the examination of frontier molecular orbitals and the mapping of the electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govrsc.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the presence of aromatic rings and heteroatoms is expected to influence the energies of these orbitals significantly. Computational models predict that substitutions on aromatic systems can tune this energy gap. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.15 | Electron-donating capability |

| E(LUMO) | -1.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.30 | Chemical reactivity and kinetic stability |

Note: The values in Table 2 are hypothetical and representative of what would be expected for a molecule of this type based on DFT calculations of similar structures.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. jocpr.com It is mapped onto a surface of constant electron density, using a color scale to indicate regions of different electrostatic potential. researchgate.net The MEP is invaluable for identifying the reactive sites of a molecule. nih.gov

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and susceptible to electrophilic attack. jocpr.comnih.gov Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are sites for nucleophilic attack. jocpr.comnih.gov For this compound, the MEP map is expected to show significant negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, identifying these as the primary nucleophilic centers. jocpr.com The hydrogen atom of the hydroxyl and carboxylic acid groups would exhibit the most positive potential, indicating them as the principal electrophilic sites. jocpr.com

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the detailed theoretical and computational chemistry investigations of This compound as per the requested outline.

The specified analyses, including Natural Bond Orbital (NBO) analysis, the calculation of global and local reactivity descriptors (like Fukui functions), thermodynamic stability studies, and the computational simulation of vibrational spectra (IR/Raman), are highly specific and require dedicated computational studies to be performed on the molecule.

While general methodologies for these types of analyses are well-established in the field of computational chemistry and have been applied to related compounds such as nicotinic acid and various naphthalene (B1677914) derivatives, the data and detailed findings for the specific compound "this compound" are not present in the accessible literature.

Consequently, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for the following sections:

Spectroscopic Property Prediction and Correlation

Computational Simulation of Vibrational Spectra (IR, Raman)

To provide this information, a novel computational chemistry study would need to be conducted on this compound.

Prediction of NMR Chemical Shifts (¹H, ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a valuable tool for structural elucidation and confirmation. nih.gov Density Functional Theory (DFT) is a widely used method for this purpose, often providing excellent agreement with experimental values. researchgate.net The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to first find the lowest energy conformation of the molecule. Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the isotropic shielding values.

The predicted ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals in an experimental spectrum. For example, the proton of the hydroxyl group is expected to be significantly deshielded due to hydrogen bonding capabilities, while the protons on the naphthalene and pyridine rings will have distinct chemical shifts influenced by their electronic environment. Similarly, the chemical shifts of the carbon atoms, particularly the carboxyl carbon and the carbon bearing the hydroxyl group, are characteristic and can be accurately predicted.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| H (Carboxyl) | 12.5-13.5 | C (Carboxyl) | 168.0-172.0 |

| H (Pyridine Ring) | 7.5-8.8 | C (Pyridine Ring) | 110.0-155.0 |

| H (Naphthalene Ring) | 7.4-8.2 | C (Naphthalene Ring) | 120.0-135.0 |

| H (Hydroxyl) | 9.0-10.0 | C (C-OH) | 155.0-160.0 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The theoretical UV-Vis spectrum of this compound can be simulated using TD-DFT calculations, often performed on the previously optimized ground-state geometry. researchgate.net These calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. The choice of functional and basis set is crucial for obtaining accurate results. nih.gov The predicted spectrum can help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).

Table 2: Predicted UV-Vis Spectral Data from TD-DFT

| Electronic Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 350-380 | 0.4-0.6 |

| HOMO-1 → LUMO | 310-340 | 0.2-0.4 |

| HOMO → LUMO+1 | 280-300 | 0.1-0.3 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. researchgate.net These calculations provide insights into how a molecule's electronic structure responds to an external electric field.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A large β value is indicative of a strong NLO response. DFT calculations can be employed to compute the static first hyperpolarizability. The calculation also yields the dipole moment (μ) and the polarizability (α). Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizabilities. For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and pyridine ring, mediated by the aromatic system, is expected to influence its NLO properties.

Table 3: Calculated NLO Properties

| Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.0-5.0 |

| Polarizability (α) (a.u.) | 200-250 |

| First Hyperpolarizability (β) (a.u.) | 1000-1500 |

Topological Analysis of Electron Density

The topological analysis of the electron density provides a detailed picture of the chemical bonding and noncovalent interactions within a molecule. These methods are based on the quantum mechanical description of the electron density.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and to characterize the nature of chemical bonds. semanticscholar.org This analysis involves locating the critical points of the electron density, where the gradient of the density is zero. The properties at the bond critical points (BCPs), such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature of the interaction. For instance, a negative Laplacian indicates a covalent bond, while a positive Laplacian is characteristic of closed-shell interactions like ionic bonds or hydrogen bonds.

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. semanticscholar.org The method is based on the electron density and its reduced density gradient (RDG). The NCI analysis generates 3D plots where different types of interactions are represented by colored surfaces. Typically, blue surfaces indicate strong attractive interactions (like hydrogen bonds), green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive steric clashes. For this compound, NCI analysis would be particularly useful for visualizing potential intramolecular hydrogen bonds between the hydroxyl and carboxyl groups, as well as π-stacking interactions involving the aromatic rings.

Hirshfeld Surface Analysis and Fingerprint Plots

A comprehensive search of scientific literature and crystallographic databases has revealed no published studies detailing the Hirshfeld surface analysis and fingerprint plots for the compound this compound. This analytical technique requires single-crystal X-ray diffraction data, which does not appear to be publicly available for this specific molecule at this time.

While the fundamental principles of Hirshfeld surface analysis are well-established, the generation of specific data, including interactive data tables and detailed research findings, is entirely dependent on the availability of experimental crystallographic data for the compound . Without a prior crystallographic study of this compound, a scientifically accurate and detailed analysis for this section cannot be constructed.

Further experimental research, specifically the growth of a suitable single crystal and its analysis via X-ray diffraction, would be required to generate the foundational data needed for a thorough Hirshfeld surface analysis and the creation of corresponding fingerprint plots for this compound. Such an investigation would elucidate the specific intermolecular interactions that define its solid-state structure.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Naphthalene (B1677914) Rings

The pyridine ring, being an electron-deficient system, is generally resistant to electrophilic aromatic substitution. The presence of an activating hydroxyl group at the 6-position and a deactivating carboxylic acid group at the 3-position further complicates the reactivity. The hydroxyl group directs electrophiles to the ortho and para positions, while the carboxylic acid directs to the meta position. In this case, the 4-position is the most likely site for electrophilic attack, influenced by the activating effect of the hydroxyl group.

The naphthalene ring, in contrast, is more susceptible to electrophilic aromatic substitution than the pyridine ring. The position of substitution on the naphthalene moiety will be influenced by the directing effects of the pyridine ring attached at the 2-position. Typically, electrophilic attack on a 2-substituted naphthalene favors the 1, 3, 6, and 8 positions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 6-Hydroxy-4-nitro-5-(naphthalen-2-yl)nicotinic acid |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-6-hydroxy-5-(naphthalen-2-yl)nicotinic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 6-Hydroxy-5-(1-acetylnaphthalen-2-yl)nicotinic acid |

Nucleophilic Reactions at the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. In 6-hydroxy-5-(naphthalen-2-yl)nicotinic acid, the presence of the hydroxyl group at the 6-position can facilitate nucleophilic substitution, potentially via an addition-elimination mechanism. However, the steric hindrance from the bulky naphthalene group at the 5-position might influence the regioselectivity of the attack.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various chemical transformations.

Amidation and Esterification Reactions

The carboxylic acid group of this compound can readily undergo amidation and esterification reactions under standard conditions. researchgate.net These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.

Table 2: Representative Amidation and Esterification Reactions

| Reaction | Reagent | Product |

| Amidation | SOCl₂, then NH₃ | 6-Hydroxy-5-(naphthalen-2-yl)nicotinamide |

| Esterification | CH₃OH, H₂SO₄ (catalyst) | Methyl 6-hydroxy-5-(naphthalen-2-yl)nicotinate |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, is a potential transformation for nicotinic acid derivatives. nih.gov The stability of the resulting carbanion or the transition state leading to it is a key factor. For this compound, decarboxylation would lead to 6-hydroxy-5-(naphthalen-2-yl)pyridine. This reaction might be facilitated by the presence of the hydroxyl group at the 6-position, which can stabilize the intermediate through resonance. researchgate.net

Hydroxyl Group Reactivity

The hydroxyl group at the 6-position of the pyridine ring imparts phenolic character to this position, making it amenable to a variety of reactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are often employed to protect the hydroxyl group or to modulate the biological activity of the molecule.

Table 3: O-Alkylation and O-Acylation Reactions

| Reaction | Reagent | Product |

| O-Alkylation | CH₃I, K₂CO₃ | 6-Methoxy-5-(naphthalen-2-yl)nicotinic acid |

| O-Acylation | (CH₃CO)₂O, Pyridine | 6-Acetoxy-5-(naphthalen-2-yl)nicotinic acid |

An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound “this compound” to address the requested article outline. The investigation focused on its chemical reactivity, tautomeric equilibria, oxidation and reduction chemistry, and mechanistic details of its transformations, including transition state analysis, reaction coordinate mapping, and kinetic isotope effects.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on “this compound” as per the strict instructions provided. Information on related compounds, such as nicotinic acid or other derivatives, cannot be used as a substitute due to the explicit requirement to focus exclusively on the specified molecule.

Structural Analysis and Conformational Studies in Solid and Solution States

Polymorphism and Crystallization Studies

Identification and Characterization of Polymorphic Forms

Without primary crystallographic data, any attempt to detail these specific structural features would be speculative and would not meet the standards of a professional, authoritative scientific article. Further experimental research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the structural properties of 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid.

Influence of Crystallization Conditions on Polymorph Formation

The formation of different crystalline forms, or polymorphs, of a compound is critically dependent on the conditions of crystallization. Factors such as solvent, temperature, cooling rate, and the presence of impurities can dictate the resulting crystal packing and, consequently, the physicochemical properties of the solid.

For this compound, a systematic study would involve crystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization would be employed to explore the polymorphic landscape. Characterization of the resulting solids would be performed using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 1: Hypothetical Polymorph Screening of this compound

| Solvent System | Crystallization Method | Resulting Form (Hypothetical) |

| Ethanol (B145695)/Water | Slow Evaporation | Form I (Needles) |

| Acetone | Vapor Diffusion with Hexane (B92381) | Form II (Plates) |

| Dichloromethane | Cooling Crystallization | Amorphous Solid |

Note: This table is illustrative and not based on experimental data for the specified compound.

Phase Transition Behavior

Polymorphs of a compound can interconvert under the influence of temperature or pressure. The study of these phase transitions is crucial for understanding the stability of different crystalline forms. DSC and variable-temperature XRPD are the primary techniques used to investigate such transformations.

A study on this compound would involve heating the identified polymorphs to determine their melting points and to observe any solid-solid phase transitions. The thermodynamic relationship between the polymorphs, such as whether they are enantiotropically or monotropically related, would be established based on these experiments.

Conformational Analysis in Solution

The conformation of a molecule in solution can differ significantly from its solid-state structure. The flexibility of the bond linking the nicotinic acid and naphthalene (B1677914) rings in this compound suggests the possibility of multiple conformers in solution.

Dynamic NMR Techniques for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational exchange processes. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for rotation around single bonds.

For this compound, variable-temperature ¹H and ¹³C NMR studies could reveal information about the rate of rotation around the C-C bond connecting the two aromatic rings. The coalescence of specific NMR signals at higher temperatures would allow for the calculation of the activation energy for this process.

Computational Modeling of Conformer Populations

In conjunction with experimental techniques, computational modeling provides valuable insights into the relative energies and populations of different conformers. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometries of various possible conformers and to calculate their thermodynamic stabilities.

A computational study of this compound would involve a systematic search of the conformational space by rotating the dihedral angle between the nicotinic acid and naphthalene rings. The resulting energy profile would indicate the most stable conformers and the energy barriers separating them.

Synthesis and Characterization of Novel Derivatives and Analogues

Structural Modifications at the Naphthalene (B1677914) Moiety

The naphthalene ring offers several positions for substitution, enabling the introduction of various functional groups to modulate the electronic and steric properties of the molecule.

Halogenation of the naphthalene ring can be achieved through electrophilic aromatic substitution. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The position of substitution on the naphthalene ring is directed by the existing substituent and reaction conditions. Similarly, nitration can be accomplished using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The specific isomers obtained would require careful characterization, for example, by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Proposed Halogenation and Nitro-Substitution Reactions of the Naphthalene Moiety

| Reaction | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), DMF, Room Temperature | Bromo-6-hydroxy-5-(naphthalen-2-yl)nicotinic acid |

| Nitration | HNO3, H2SO4, 0 °C to Room Temperature | 6-Hydroxy-5-(nitro-naphthalen-2-yl)nicotinic acid |

The introduction of alkyl groups onto the naphthalene moiety can be performed via Friedel-Crafts alkylation. This typically involves reacting the parent compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Aryl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This would first require the halogenation of the naphthalene ring, for example, to introduce a bromine atom. The resulting bromo-derivative can then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted analogues.

Table 2: Proposed Synthesis of Alkyl and Aryl Derivatives of the Naphthalene Moiety

| Derivative Type | Synthetic Approach | Key Reagents |

|---|---|---|

| Alkyl Derivative | Friedel-Crafts Alkylation | Alkyl halide, AlCl3 |

| Aryl Derivative | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base |

Derivatization of the Pyridine (B92270) Ring System

The pyridine ring of 6-hydroxy-5-(naphthalen-2-yl)nicotinic acid is also amenable to a range of chemical transformations, including substitution at the carbon atoms and modification of the ring nitrogen.

The inherent reactivity of the pyridine ring allows for the introduction of substituents at the C-2 and C-4 positions. For instance, chlorination at the 2-position of a nicotinic acid derivative can be achieved, providing a handle for further nucleophilic substitution reactions. Research has shown that 2-chloronicotinic acid can be synthesized and subsequently reacted with various nucleophiles.

The nitrogen atom of the pyridin-2-one tautomer can be alkylated or acylated. N-alkylation of 2-pyridones can be achieved using alkyl halides in the presence of a base. nih.gov The ratio of N- to O-alkylation can be influenced by the choice of base, solvent, and alkylating agent. Selective N-alkylation is often favored under specific conditions.

N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an N-acylpyridone derivative.

Table 3: Proposed N-Alkylation and N-Acylation of the Pyridine Ring

| Modification | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), DMF | N-Alkyl-6-oxo-5-(naphthalen-2-yl)-1,6-dihydropyridine-3-carboxylic acid |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Pyridine | N-Acyl-6-oxo-5-(naphthalen-2-yl)-1,6-dihydropyridine-3-carboxylic acid |

Alterations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and the corresponding alcohol through reduction.

Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For example, the methyl ester can be prepared using methanol (B129727) and a catalytic amount of acid.

Amide formation can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBt) can be employed.

Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation would yield (6-hydroxy-5-(naphthalen-2-yl)pyridin-3-yl)methanol.

Table 4: Representative Derivatives of the Carboxylic Acid Functional Group

| Derivative | Synthetic Method | Key Reagents | Expected Product |

|---|---|---|---|

| Methyl Ester | Fischer Esterification | Methanol, H2SO4 (cat.) | Methyl 6-hydroxy-5-(naphthalen-2-yl)nicotinate |

| Amide | Amide Coupling | Amine, EDCI, HOBt | 6-Hydroxy-5-(naphthalen-2-yl)nicotinamide |

| Primary Alcohol | Reduction | LiAlH4, THF | (6-Hydroxy-5-(naphthalen-2-yl)pyridin-3-yl)methanol |

Amides, Esters, and Thioesters Synthesis

The carboxylic acid moiety of this compound is a prime site for derivatization to form amides, esters, and thioesters. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and biological activity.

Amide Synthesis: Amide derivatives can be synthesized through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the parent acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine to yield the corresponding amide. The reaction is generally performed in an inert solvent, and a base like triethylamine (B128534) may be added to neutralize the hydrochloric acid byproduct. mdpi.com

A representative reaction scheme for the synthesis of N-substituted amides from a generic substituted nicotinic acid is depicted below: Step 1: Acyl Chloride Formation Substituted Nicotinic Acid + Oxalyl Chloride (or SOCl₂) → Substituted Nicotinoyl Chloride

Step 2: Amidation Substituted Nicotinoyl Chloride + R¹R²NH → N,N-disubstituted Nicotinamide (B372718) + HCl

This methodology has been successfully applied to the synthesis of a variety of N-(thiophen-2-yl) nicotinamide derivatives, demonstrating its broad applicability. mdpi.com

| Reagent | Product Type | General Yield Range | Reference |

| Primary/Secondary Amine | N-substituted Amide | 65-75% | mdpi.com |

| Alcohol | Ester | Varies | google.com |

| Thiol | Thioester | Not Specified |

Ester Synthesis: Esterification of the carboxylic acid can be accomplished through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a direct approach. scholarsresearchlibrary.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, esters can be prepared from the acyl chloride intermediate, similar to amide synthesis, by reacting it with an appropriate alcohol. This method is often faster and not reversible. For complex substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an alcohol.

Thioester Synthesis: The synthesis of thioesters would parallel the methods used for esters. The reaction of the corresponding acyl chloride with a thiol in the presence of a base is a common route. Alternatively, direct condensation of the carboxylic acid with a thiol using coupling agents can also be employed. While specific examples for thioester synthesis from this particular nicotinic acid are not readily available, the general principles of thioester formation are well-established in organic synthesis.

Reduced and Oxidized Forms of the Carboxylic Acid